molecular formula C36H39N4P B1424315 5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole CAS No. 1021176-69-1

5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole

Cat. No. B1424315
M. Wt: 558.7 g/mol
InChI Key: ZMENEJKATASVIH-UHFFFAOYSA-N
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Description

“5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole” is a chemical compound with the empirical formula C36H39N4P . It is also known as Cy-BippyPhos . The compound is used in scientific research, particularly in the field of chemistry.


Molecular Structure Analysis

The molecular weight of the compound is 558.70 g/mol . The compound contains a phosphine functional group . The SMILES string representation of the compound is C1CCC (CC1)P (C2CCCCC2)c3ccnn3-c4c (nn (-c5ccccc5)c4-c6ccccc6)-c7ccccc7 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a melting point of 177-180 °C . The compound is air sensitive and should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Synthesis and Biological Activities : Pyrazoles, including derivatives of 1,3,5-Triphenyl-1H-pyrazole, have shown significant biological activities, leading to increased research in this field. These activities include potential antiproliferative effects against various cancer cell lines, highlighting their relevance in pharmaceutical and medicinal chemistry (Tupare et al., 2012).

  • Structural Analysis and Tautomerism : Studies on compounds structurally similar to 5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole have focused on understanding their crystal structure and tautomerism. This includes examining the stability of different tautomeric forms and the presence of strong intermolecular hydrogen bonds (Claramunt et al., 2003).

  • Gold(I) Complexes and Biological Evaluation : Gold(I) complexes with phosphine ligands, including those structurally related to the given compound, have been investigated for their in vitro cytotoxicity against various cancer cell lines. This research indicates the potential of these complexes in cancer treatment (Richert et al., 2021).

  • Opto-electronic Applications : Novel heterocyclic compounds based on pyrazole structures have been synthesized and characterized for their potential applications in opto-electronics. This includes exploring their blue and green emissive properties, which can be leveraged in various opto-electronic devices (Ramkumar & Kannan, 2015).

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash off immediately with plenty of water .

properties

IUPAC Name

dicyclohexyl-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39N4P/c1-6-16-28(17-7-1)34-36(35(29-18-8-2-9-19-29)39(38-34)30-20-10-3-11-21-30)40-33(26-27-37-40)41(31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1-3,6-11,16-21,26-27,31-32H,4-5,12-15,22-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMENEJKATASVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=NN3C4=C(N(N=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700266
Record name 5-(Dicyclohexylphosphanyl)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole

CAS RN

1021176-69-1
Record name 5-(Dicyclohexylphosphanyl)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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